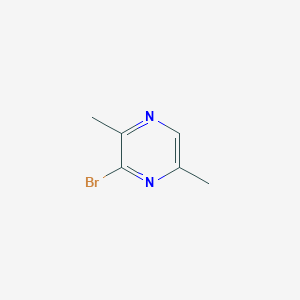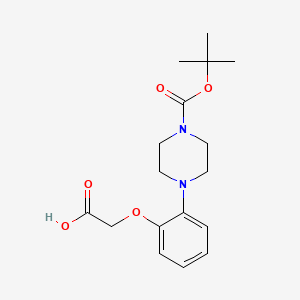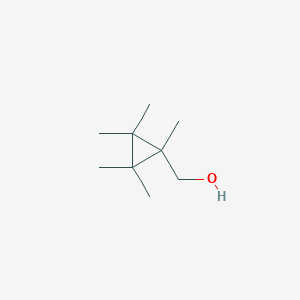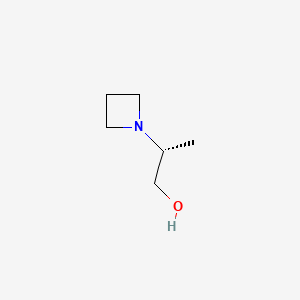
(2R)-2-(azetidin-1-yl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-(azetidin-1-yl)propan-1-ol is a chiral compound with a four-membered azetidine ring attached to a propanol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(azetidin-1-yl)propan-1-ol can be achieved through several methods. One common approach involves the reaction of azetidine with an appropriate aldehyde or ketone under reductive amination conditions. This process typically requires a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate the hydrogenation steps, ensuring high efficiency and selectivity.
化学反応の分析
Types of Reactions
(2R)-2-(azetidin-1-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The azetidine ring can be reduced to form a more saturated amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted azetidine derivatives.
科学的研究の応用
(2R)-2-(azetidin-1-yl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2R)-2-(azetidin-1-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can engage in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The propanol moiety may also contribute to the compound’s overall pharmacokinetic properties.
類似化合物との比較
Similar Compounds
(2S)-2-(azetidin-1-yl)propan-1-ol: The enantiomer of (2R)-2-(azetidin-1-yl)propan-1-ol, with similar chemical properties but potentially different biological activities.
Azetidine-2-carboxylic acid: A related compound with a carboxylic acid functional group instead of a hydroxyl group.
N-methylazetidine: A derivative with a methyl group attached to the nitrogen atom of the azetidine ring.
Uniqueness
This compound is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. The presence of both an azetidine ring and a propanol moiety provides a versatile scaffold for further chemical modifications and applications.
特性
分子式 |
C6H13NO |
|---|---|
分子量 |
115.17 g/mol |
IUPAC名 |
(2R)-2-(azetidin-1-yl)propan-1-ol |
InChI |
InChI=1S/C6H13NO/c1-6(5-8)7-3-2-4-7/h6,8H,2-5H2,1H3/t6-/m1/s1 |
InChIキー |
FVLFVONOIGORQV-ZCFIWIBFSA-N |
異性体SMILES |
C[C@H](CO)N1CCC1 |
正規SMILES |
CC(CO)N1CCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-chloro-6-fluoro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13895151.png)
![Tert-butyl trans-2,5-diazabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B13895156.png)

![Ethyl 2-[(3S)-3-(benzyloxycarbonylamino)pyrrolidin-1-YL]acetate](/img/structure/B13895163.png)
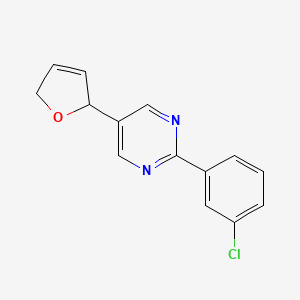


![[5-[3-(Aminomethyl)phenyl]pyridin-3-yl]boronic acid](/img/structure/B13895193.png)
![(1R,7S)-2-oxa-6-azabicyclo[5.1.0]octane;hydrochloride](/img/structure/B13895201.png)
